molecular formula C14H12N2O5S B2986182 N'-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide CAS No. 406190-94-1

N'-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B2986182
CAS No.: 406190-94-1
M. Wt: 320.32
InChI Key: KTKRQLHEYYKRJJ-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide is a chemical compound that belongs to the class of sulfonyl hydrazides It features a benzenesulfonyl group attached to a 2H-1,3-benzodioxole ring system, which is further linked to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide typically involves the reaction of benzenesulfonyl chloride with 2H-1,3-benzodioxole-5-carbohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted sulfonyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to the compound’s observed biological effects. The carbohydrazide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide derivative with similar enzyme inhibition properties.

    N-fluorobenzenesulfonimide: A reagent used for fluorination and amination reactions.

    Benzenesulfonic acid: A sulfonic acid derivative with different reactivity and applications.

Uniqueness

N’-(benzenesulfonyl)-2H-1,3-benzodioxole-5-carbohydrazide is unique due to its combination of a benzenesulfonyl group with a 2H-1,3-benzodioxole ring system and a carbohydrazide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)-1,3-benzodioxole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c17-14(10-6-7-12-13(8-10)21-9-20-12)15-16-22(18,19)11-4-2-1-3-5-11/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKRQLHEYYKRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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